molecular formula C7H9ClN2 B2398678 5-Chloro-3-ethylpyridin-2-amine CAS No. 1314514-86-7

5-Chloro-3-ethylpyridin-2-amine

Cat. No. B2398678
CAS RN: 1314514-86-7
M. Wt: 156.61
InChI Key: QBDUINULKYLDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1314514-86-7 . It has a molecular weight of 156.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-2-pyridinamine .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-ethylpyridin-2-amine is 1S/C7H9ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-3-ethylpyridin-2-amine is a powder at room temperature . It has a melting point of 67-68 degrees Celsius .

Scientific Research Applications

Catalysis and Synthesis

  • Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, which is closely related to 5-Chloro-3-ethylpyridin-2-amine. This process achieved a high yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Burkhardt and Coleridge (2008) reported the use of 5-ethyl-2-methylpyridine borane complex for reductive aminations, an approach relevant to the manipulation of compounds like 5-Chloro-3-ethylpyridin-2-amine (Burkhardt & Coleridge, 2008).

Potential Agricultural and Medicinal Applications

  • Setliff, Rankin, and Milstead (1989) explored the preparation of substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine, a compound structurally similar to 5-Chloro-3-ethylpyridin-2-amine, for potential agricultural interest (Setliff, Rankin, & Milstead, 1989).

  • In the field of medicinal chemistry, Temple, Wheeler, Comber, Elliott, and Montgomery (1983) conducted hydrolysis and hydrogenation of 6-amino-4-chloro-5-nitropyridin-2-yl, a compound related to 5-Chloro-3-ethylpyridin-2-amine, for potential anticancer applications (Temple et al., 1983).

Chemical Properties and Reactions

  • Pieterse and Hertog (2010) studied rearrangements during aminations of halopyridines, which might involve intermediates related to 5-Chloro-3-ethylpyridin-2-amine (Pieterse & Hertog, 2010).

  • Hamed (1997) investigated the kinetics of nucleophilic substitutions at the pyridine ring, which is relevant for understanding the reactivity of 5-Chloro-3-ethylpyridin-2-amine (Hamed, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-3-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDUINULKYLDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-3-ethylpyridine (Wonda Science, CAS[42753-67-3]; 12.2 g, 0.1 mol) is dissolved by stirring in 500 ml of ethyl acetate with 10 ml DMF. A thermometer is placed in the solution to monitor temperature. N-Chlorosuccinimide (13.3 g, 0.1 mol) is added in several portions to keep the solution at room temperature. The solution becomes dark in color and is stirred at room temperature overnight. The supernatant is decanted from the dark solids that formed and transferred to a separatory funnel. The organic solution is washed with 500 ml saturated aqueous sodium bisulfite and then 500 ml brine. The organic layer is dried with MgSO4 and concentrated on a rotovap. The dark brown crude product is chromatographed on 500 g of flash silica-gel eluting with 35% EtOAc/Hexanes. Concentration of the appropriate fractions on a rotovap gives a light-tan oil. The oil is dissolved in hexanes and decolorized with activated carbon. The solvent is cooled to −20° C. and the solid which forms is isolated by filtration to give the product as a flaky off-white solid. (MP 67-68° C.).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.